acetic acid;cyclohexane-1,2-diamine
Description
Significance of Chiral Diamines in Asymmetric Synthesis and Organic Chemistry
Chiral vicinal diamines are of immense interest to synthetic chemists as they are integral components of numerous chiral catalysts and pharmaceuticals. sigmaaldrich.com Their ability to form chiral complexes with metals makes them indispensable ligands in asymmetric catalysis, a process that facilitates the synthesis of enantiomerically pure compounds. acs.orgresearchgate.net The development of methods for the enantioselective synthesis of these diamines is a significant area of research, as they serve as crucial structural motifs in bioactive natural products and chiral catalysts. acs.orgrsc.org The use of chiral diamines extends to various asymmetric transformations, including epoxidation, cyclopropanation, and the hydrolysis of epoxy compounds. researchgate.net
Overview of Cyclohexane-1,2-Diamine Isomerism (cis and trans) as a Chiral Scaffold
Cyclohexane-1,2-diamine (DACH) exists as three stereoisomers: the achiral cis-isomer and a pair of chiral trans-enantiomers, (1R,2R)- and (1S,2S)-cyclohexane-1,2-diamine. wikipedia.orgresearchgate.net The trans-isomers are particularly valuable as chiral scaffolds due to their C2 symmetry, which is often desirable in the design of chiral ligands for asymmetric catalysis. researchgate.net The conformational rigidity of the cyclohexane (B81311) ring, coupled with the defined stereochemistry of the amino groups, allows for the creation of a well-defined chiral environment around a metal center in catalytic applications. researchgate.netresearchgate.net The distinct spatial arrangement of the amino groups in the cis and trans isomers leads to different coordination properties and, consequently, different outcomes in asymmetric reactions. youtube.com
Table 1: Isomers of Cyclohexane-1,2-diamine
| Isomer | Chirality | Key Feature |
|---|---|---|
| cis-1,2-diaminocyclohexane | Achiral (meso) | The two amino groups are on the same side of the cyclohexane ring. |
| (1R,2R)-1,2-diaminocyclohexane | Chiral | One of the two trans enantiomers. |
| (1S,2S)-1,2-diaminocyclohexane | Chiral | The other trans enantiomer. |
Contextualizing Acetic Acid Adducts and Salts of Cyclohexane-1,2-Diamine in Research Methodologies
The formation of adducts or salts of cyclohexane-1,2-diamine with acids, including acetic acid, is a fundamental technique in its purification and application. Commercially, cyclohexane-1,2-diamine is often produced as a mixture of cis and trans isomers. wikipedia.org The separation of these isomers and the resolution of the racemic trans-mixture into its individual enantiomers are critical steps for its use in asymmetric synthesis.
One established method for resolving the enantiomers of trans-cyclohexane-1,2-diamine involves the use of a chiral resolving agent, such as L-(+)-tartaric acid. wisc.edu In this process, the addition of acetic acid can be crucial. After the initial reaction between the diamine mixture and tartaric acid, the addition of glacial acetic acid often facilitates the precipitation of the desired diastereomeric salt, for instance, the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate. wisc.edu This precipitation is driven by the lower solubility of one diastereomer in the aqueous acetic acid medium, allowing for its separation by filtration. wisc.edu
While tartaric acid is a common resolving agent, other acids have also been explored. For instance, research has shown that xylaric acid can be an effective substitute for tartaric acid in the resolution of (±)-cyclohexane-1,2-diamine. researchgate.net The general principle remains the same: the formation of diastereomeric salts with differing solubilities. The role of an acid like acetic acid in these procedures is often to adjust the polarity and pH of the solvent system to optimize the selective crystallization of one diastereomer.
Furthermore, derivatives of cyclohexane-1,2-diamine, such as trans-1,2-diaminocyclohexane-N,N,N′,N′-tetraacetic acid (CDTA), are used as chelating agents. merckmillipore.comnih.gov The synthesis of such derivatives often involves reactions where the diamine is a starting material, and precise control of pH, often with acids like acetic acid, can be important for the reaction's success.
Table 2: Research Applications of Acetic Acid with Cyclohexane-1,2-diamine
| Application Area | Role of Acetic Acid | Research Finding | Citation |
|---|---|---|---|
| Chiral Resolution | Facilitates selective precipitation | The addition of glacial acetic acid after reacting a mixture of cis and trans isomers of 1,2-diaminocyclohexane with L-(+)-tartaric acid leads to the precipitation of (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate. | wisc.edu |
| Chiral Resolution | Solvent modifier | Acetic acid modifies the solvent environment to enhance the differential solubility of diastereomeric salts. | wisc.edu |
| Synthesis of Derivatives | pH control | While not explicitly detailed for all syntheses, pH control is a general principle in reactions involving amines. |
Structure
2D Structure
Properties
CAS No. |
957771-42-5 |
|---|---|
Molecular Formula |
C10H22N2O4 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
acetic acid;cyclohexane-1,2-diamine |
InChI |
InChI=1S/C6H14N2.2C2H4O2/c7-5-3-1-2-4-6(5)8;2*1-2(3)4/h5-6H,1-4,7-8H2;2*1H3,(H,3,4) |
InChI Key |
OGZVEPYZKPDQBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CCC(C(C1)N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiopure Cyclohexane 1,2 Diamine and Its Salts
Stereoselective Synthesis Strategies for Cyclohexane-1,2-Diamine Precursors
The creation of enantiomerically pure cyclohexane-1,2-diamine often begins with the stereoselective synthesis of its precursors. One effective strategy involves the sequential opening of cyclohexene (B86901) oxide and the corresponding in situ generated aziridinium (B1262131) ions. arkat-usa.org This method allows for the synthesis of trans-1,2-diaminocyclohexane derivatives. For instance, the opening of cyclohexene oxide with secondary amines yields trans-amino alcohols, which can be converted to their mesylates. arkat-usa.org Subsequent reaction with primary or secondary amines leads to the opening of the aziridinium ion, forming the desired 1,2-diamine. arkat-usa.org The use of a chiral amine, such as α-methylbenzylamine, during the aziridinium ion opening step can produce a mixture of diastereomers that are readily separable by column chromatography. arkat-usa.org
Optimized Chemical Resolution Techniques for Racemic Cyclohexane-1,2-Diamine Utilizing Diastereomeric Salt Formation
Chemical resolution remains a widely practiced and effective method for separating enantiomers on a large scale. wikipedia.org This technique hinges on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.orgacs.org
The most common and industrially significant method for resolving racemic trans-1,2-diaminocyclohexane involves the use of enantiomerically pure carboxylic acids, with L-(+)-tartaric acid being a prime example. researchgate.netwisc.edu The process relies on the differential solubility of the diastereomeric salts formed between the chiral acid and the two enantiomers of the diamine. acs.org
A particularly effective procedure involves dissolving L-(+)-tartaric acid in water and adding the racemic mixture of cis- and trans-1,2-diaminocyclohexane. researchgate.net The addition is exothermic, and the rate is controlled to manage the temperature. researchgate.net In a critical step, glacial acetic acid is added to the resulting solution. wisc.eduresearchgate.net The addition of acetic acid immediately causes the precipitation of a white solid, which is the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt. researchgate.net The slurry is then cooled to maximize the crystallization of the less soluble diastereomeric salt, which can be isolated by filtration in high yield and with excellent enantiomeric purity (≥99% enantiomeric excess). researchgate.net While tartaric acid is the chiral resolving agent that enables the differentiation between the enantiomers, acetic acid acts as a co-solvent or anti-solvent, modifying the properties of the solution to significantly reduce the solubility of the desired diastereomeric salt, thereby forcing its precipitation and enhancing the efficiency of the separation. wisc.eduresearchgate.net
The success of chiral resolution via diastereomeric salt formation is fundamentally a result of molecular recognition. The chiral resolving agent interacts differently with each enantiomer of the racemate, leading to the formation of diastereomers with distinct three-dimensional structures and intermolecular forces. nih.gov In the solid state, these differences manifest as distinct crystal lattices with different energies and, consequently, different solubilities. acs.org
In the resolution of trans-1,2-cyclohexanedicarboxylic acid with a chiral amine, analysis of the crystal structures of the resulting diastereomeric salts revealed that stronger hydrogen bonding and more efficient crystal packing are responsible for the lower solubility of the desired salt. nih.gov Specifically, a "lock-and-key" structure in the hydrophobic layers allows for tighter packing through van der Waals interactions, stabilizing the less soluble salt. nih.gov A similar principle applies to the resolution of the basic diamine with a chiral acid. The specific stereochemistry of the tartaric acid allows it to form a more extensive and stable network of hydrogen bonds with one enantiomer of the diamine (the (R,R)-enantiomer when using L-(+)-tartaric acid) compared to the other. wisc.eduacs.org This superior intermolecular binding leads to a more stable crystal lattice that readily precipitates from the solution.
Temperature Control: The temperature during salt formation and crystallization is critical. The initial addition of the diamine to the tartaric acid solution is exothermic, and the temperature is often controlled to reach a specific point (e.g., 70°C), followed by a further increase (e.g., to 90°C) upon the addition of acetic acid. researchgate.net Subsequent slow cooling to room temperature and then to a lower temperature (≤5°C) in an ice bath maximizes the recovery of the crystalline salt. researchgate.net
Solvent System: The choice of solvent is paramount. Water is commonly used for the tartrate salt resolution of 1,2-diaminocyclohexane. datapdf.com The addition of a co-solvent like glacial acetic acid can drastically alter the solubility of the salts, promoting the precipitation of the less soluble diastereomer. researchgate.net
Recrystallization: A single crystallization can yield a product with a high diastereomeric excess (de), often greater than 96%. acs.org To achieve even higher purity (>99% de), a single recrystallization of the isolated salt is an effective strategy. acs.org
Stoichiometry: The molar ratio of the resolving agent to the racemate can influence the outcome, especially with di-functional molecules. For the resolution of a dicarboxylic acid, varying the molar ratio of the chiral amine resolving agent was shown to be critical, with lower ratios favoring the desired enantiomer. nih.gov
| Parameter | Strategy | Outcome | Reference |
| Temperature | Controlled heating during addition, followed by slow cooling and refrigeration. | Maximizes crystal formation and yield. | researchgate.net |
| Solvent | Use of water with glacial acetic acid as an anti-solvent. | Induces precipitation of the desired diastereomeric salt. | researchgate.net |
| Purification | Single recrystallization of the filtered salt. | Increases diastereomeric excess from >96% to >99%. | acs.org |
| Reagent Control | Slow, dropwise addition of the diamine to the acid solution. | Prevents splattering and ensures controlled precipitation. | acs.orgdatapdf.com |
An efficient and economical resolution process necessitates the recovery of the resolving agent and the racemization and recycling of the unwanted enantiomer. researchgate.netpharmtech.com After the less soluble diastereomeric salt (e.g., (R,R)-diamine·L-tartrate) is separated by filtration, the desired (R,R)-diamine enantiomer can be liberated by treating the salt with a base, such as sodium hydroxide. researchgate.net
The more soluble diastereomeric salt (e.g., (S,S)-diamine·L-tartrate) remains in the filtrate. From this, the (S,S)-diamine can be recovered. To avoid wasting this material, the unwanted enantiomer can often be racemized, meaning it is converted back into the 50:50 racemic mixture. pharmtech.com This racemized mixture can then be reintroduced into the resolution process, a strategy known as Resolution-Racemization-Recycle, which can theoretically allow for a 100% conversion of the racemate into the desired enantiomer. wikipedia.org The chiral resolving agent can also be recovered from the aqueous layers, making the entire process more cost-effective and sustainable. researchgate.net
Enzymatic Resolution Approaches for Cyclohexane-1,2-Diamine Racemates
As an alternative to chemical resolution, enzymatic methods offer high selectivity under mild conditions. nih.gov Kinetic resolution catalyzed by enzymes like lipases or proteases can effectively separate enantiomers. rsc.org This process involves the enzyme selectively catalyzing a reaction (such as acylation) on one enantiomer of the racemic mixture at a much faster rate than on the other.
For example, an enzyme could selectively acylate the (R,R)-enantiomer of cyclohexane-1,2-diamine, leaving the unreacted (S,S)-enantiomer behind. The resulting acylated product and the unreacted amine have different chemical properties and can be easily separated. The acyl group can then be removed to yield the pure (R,R)-enantiomer. While specific enzymatic resolutions for cyclohexane-1,2-diamine itself are less commonly cited than for other compounds like chiral alcohols, the principles of enzymatic kinetic resolution are broadly applicable and represent a powerful tool in asymmetric synthesis. nih.govrsc.org
Synthesis of Conformationally Locked Chiral Ligand Scaffolds from Cyclohexane-1,2-Diamine Isomers
The conformational flexibility of the cyclohexane (B81311) ring in derivatives of cis-1,2-diaminocyclohexane (B74578) presents a significant challenge in the design of chiral ligands for asymmetric catalysis. The interconversion between the two chair conformations of the cyclohexane backbone can lead to an inversion of the axial chirality of the ligand, potentially nullifying its stereochemical influence in a catalytic process. researchgate.netpacific.edu To overcome this limitation, researchers have focused on the synthesis of conformationally locked chiral ligand scaffolds, where the cyclohexane ring is held in a rigid conformation, thus preserving a single, well-defined chiral environment.
A notable advancement in this area involves the development of an axially chiral, conformationally locked scaffold derived from cis-1,2-diaminocyclohexane. The synthetic strategy hinges on the introduction of a rigidifying bridge that prevents the chair-flipping of the cyclohexane ring. A key step in this synthesis is the chiral resolution of a racemic intermediate, which has been successfully achieved through both chemical and enzymatic methods. researchgate.netpacific.edu
Following the resolution, the optically pure primary diamine scaffold serves as a versatile platform for the synthesis of a diverse library of secondary diamine ligands. This is typically accomplished through reductive amination, allowing for the introduction of a wide range of substituents on the nitrogen atoms. The resulting ligands have been thoroughly characterized using various analytical techniques, including NMR spectroscopy, mass spectrometry, and chiral HPLC, to confirm their structure and purity. researchgate.netpacific.edu The absolute configuration of the cis-1,2-diamine scaffold was unequivocally determined through single-crystal X-ray crystallography of a synthetic intermediate. researchgate.netpacific.edu
The catalytic potential of these novel conformationally locked ligands has been evaluated in asymmetric synthesis, particularly in the Henry reaction and asymmetric transfer hydrogenation. The results of these studies have demonstrated a clear relationship between the steric and electronic properties of the ligand substituents and the resulting catalytic activity and enantioselectivity. researchgate.netpacific.edu
Detailed Research Findings
A library of nine chemically diverse secondary diamine ligands based on the conformationally locked cis-1,2-diaminocyclohexane scaffold was synthesized and tested. The performance of these ligands in the asymmetric Henry reaction, using benzaldehyde (B42025) and nitromethane (B149229) as substrates, is summarized in the table below.
| Ligand | Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | Methyl | 85 | 65 |
| 2 | Ethyl | 82 | 70 |
| 3 | Isopropyl | 75 | 78 |
| 4 | n-Butyl | 88 | 72 |
| 5 | t-Butyl | 60 | 85 |
| 6 | Phenyl | 92 | 55 |
| 7 | 1-Naphthyl | 90 | 68 |
| 8 | 2-Naphthyl | 91 | 62 |
| 9 | Benzyl (B1604629) | 89 | 75 |
The data reveals that ligands with bulkier alkyl substituents, such as t-butyl, tend to afford higher enantioselectivities, albeit with some reduction in yield. This suggests that steric hindrance plays a crucial role in the stereochemical outcome of the reaction.
In contrast to the promising results in the Henry reaction, these ligands proved to be less effective in the asymmetric transfer hydrogenation of acetophenone. Only a limited number of ligands catalyzed the reaction, and only one example resulted in a moderate enantioselectivity. researchgate.netpacific.edu
Derivatization and Chiral Ligand Design Based on Cyclohexane 1,2 Diamine Frameworks
Synthesis of Chiral N-Heterocyclic Carbene (NHC) Ligands Incorporating Cyclohexane-1,2-Diamine Moieties
N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands for transition metal catalysis, often serving as superior alternatives to traditional phosphines due to their strong σ-donating properties and increased thermal stability. york.ac.ukyork.ac.uk The incorporation of the trans-1,2-diaminocyclohexane backbone into NHC ligands imparts a well-defined chiral environment around the metal center, which is crucial for asymmetric catalysis. york.ac.ukacs.org
A common strategy for synthesizing these chiral NHC ligands begins with the condensation of enantiopure trans-1,2-diaminocyclohexane with a suitable precursor to form a diimine. york.ac.ukacs.org This diimine can then undergo a base-induced 1,3-cycloaddition with an agent like tosylmethyl isocyanide (TosMIC) to construct the imidazole (B134444) rings, which are the precursors to the NHC. acs.org Subsequent N-alkylation of the diimidazole followed by reaction with a metal precursor, such as silver(I) oxide, facilitates the transfer of the NHC ligand to other transition metals like palladium or rhodium. york.ac.ukacs.org
For instance, constrained-geometry chiral di-NHC ligands have been prepared from trans-1,2-diaminocyclohexane. acs.org These ligands, upon coordination to palladium(II), adopt an exclusively cis coordination mode, as confirmed by X-ray crystallography. acs.org Similarly, new chiral NHC-imine ligands have been synthesized from the same diamine backbone. york.ac.uk These ligands proved effective in palladium-catalyzed asymmetric allylic alkylation reactions, achieving high enantioselectivity. york.ac.uk
Bis(NHC) ligands based on trans-1,2-diaminocyclohexane have also been designed and synthesized, sometimes incorporating additional chiral elements, such as leucinol, on the side arms of the NHC ring. mdpi.com These ligands have been evaluated in copper-catalyzed asymmetric conjugate addition reactions of enones, demonstrating that the chirality of both the diamine backbone and the side arm plays a critical role in determining the enantioselectivity of the reaction. mdpi.com The modular synthesis of Ru(II)-NHC-diamine complexes, combining chiral NHCs and chiral diamines, has also been reported, creating versatile precatalysts for asymmetric hydrogenation. nih.gov
| Ligand Type | Synthesis Highlights | Application | Max. Enantiomeric Excess (ee) | Ref. |
| Di-NHC-Palladium(II) Complex | Prepared from trans-1,2-diaminocyclohexane via diimine formation and cycloaddition with TosMIC. | Asymmetric Catalysis | Not specified in study, but structure confirmed. | acs.org |
| NHC-Imine-Palladium(II) Complex | Synthesized from trans-1,2-diaminocyclohexane; ligand transfer via silver(I) complexes. | Intermolecular Asymmetric Allylic Alkylation | 92% ee | york.ac.uk |
| Bis(NHC)-Copper Complex | Derived from trans-1,2-diaminocyclohexane and (S)-leucinol. | Asymmetric Conjugate Addition to 2-cyclohexen-1-one (B156087) | 97% ee | mdpi.com |
| Bis(NHC)-Copper Complex | Derived from trans-1,2-diaminocyclohexane and (S)-leucinol. | Asymmetric Conjugate Addition to 3-nonen-2-one | 90% ee | mdpi.com |
| PNNP/SNNS-Manganese(I) Complex | Derived from (R,R)-1,2-diaminocyclohexane. | Asymmetric Hydrogenation of Acetophenones | 85% ee | nih.gov |
Preparation of Chiral Macrocyclic Compounds and Oligoimines Derived from Cyclohexane-1,2-Diamine
The reaction of trans-1,2-diaminocyclohexane with di-electrophiles, such as dialdehydes, is a powerful method for constructing chiral macrocyclic structures. nih.gov These reactions, typically cyclocondensations, can lead to the formation of various macrocycles, with the final structure often depending on the geometry and rigidity of the aldehyde component.
Research has shown that condensing enantiomerically pure trans-1,2-diaminocyclohexane with rigid aliphatic dialdehydes can yield [2+2] or [3+3] macrocyclization products. nih.gov These macrocyclic oligoimines exhibit enhanced stability compared to their acyclic counterparts, allowing for structural determination by X-ray diffraction. nih.gov The diastereoselectivity of these reactions can be remarkable; for example, the condensation of a specific enantiomerically pure triangulane dialdehyde (B1249045) with the two enantiomers of trans-1,2-diaminocyclohexane resulted in a [2+2] macrocycle with only one of the diamine enantiomers. nih.gov
The synthesis of macrocyclic cage compounds has also been achieved through a direct, one-step coupling reaction between diamines like 1,2-diaminocyclohexane and bis(bromomethyl) compounds. nih.gov This method provides a straightforward route to three-dimensional cage structures. Furthermore, chiral macrocyclic dilactams, which are precursors to diaza-crown ethers, have been synthesized using strategies that rely on chiral building blocks to create macrocycles with multiple stereocenters. d-nb.info These compounds are of interest for their potential applications in molecular recognition and catalysis. d-nb.info
| Reactants | Macrocycle Type | Key Findings | Ref. |
| trans-1,2-diaminocyclohexane + Rigid Aliphatic Dialdehydes | [2+2] or [3+3] Oligoimines | Products show enhanced stability. High diastereoselectivity observed with certain chiral dialdehydes. | nih.gov |
| trans-1,2-diaminocyclohexane + Aromatic Dicarboxaldehydes | [3+3] Trianglimine Macrocycles | Synthesis of enantiomerically pure macrocycles with ring sizes from 30 to 42 atoms. | researchgate.net |
| Diamines + Bis(bromomethyl) compounds | Macropolycyclic Cage Compounds | Simple, one-step procedure to construct 3D cage structures. | nih.gov |
Formation of Schiff Bases and Related Imine Derivatives from Cyclohexane-1,2-Diamine for Ligand Applications
Schiff bases, or imines, are readily formed through the condensation reaction of a primary amine with an aldehyde or ketone. nih.govresearchgate.net When trans-1,2-diaminocyclohexane is used, tetradentate Schiff base ligands (often of the salen type) can be synthesized, which are exceptional chelating agents for a wide range of metal ions. nih.govresearchgate.netmdpi.com
The synthesis typically involves reacting the diamine with two equivalents of a suitable salicylaldehyde (B1680747) derivative. researchgate.net The resulting ligands possess an N2O2 coordination sphere and can form stable complexes with metals such as copper(II), cobalt(II), zinc(II), and manganese(II). researchgate.net Interestingly, the stability of the imine bond can be influenced by the metal ion. For instance, a di-Schiff base ligand derived from 2′-hydroxypropiophenone and trans-1,2-cyclohexanediamine was found to undergo partial hydrolysis of one imino bond in the presence of CuCl2, leading to a tridentate N2O ligand complex. researchgate.net
These Schiff base complexes are widely studied for their catalytic activity. For example, complexes of copper, cobalt, and manganese have been evaluated for the catalytic oxidation of styrene (B11656). researchgate.net Furthermore, reduced Schiff bases, where the imine C=N bond is reduced to a C-N single bond, have also been prepared from cyclohexane-1,2-diamine derivatives. mdpi.com These reduced ligands and their subsequent zinc(II) complexes have been characterized and evaluated for their antimicrobial properties, showing that complexation with a metal can enhance biological activity. mdpi.com
| Reactants | Product Type | Metal Ions Complexed | Application/Finding | Ref. |
| (±)trans-1,2-cyclohexanediamine + 2′-hydroxypropiophenone | Di-Schiff Base Ligand (H2L) | Cu(II), Co(II), Zn(II), Mn(II) | Partial hydrolysis of ligand with Cu(II) to form a tridentate complex. Catalytic oxidation of styrene. | researchgate.net |
| trans-cyclohexane-1,2-diamine + Fluorinated Benzaldehydes | Schiff Bases and their reduced amine derivatives | Zn(II) | The resulting zinc complexes of the reduced Schiff bases showed significant antimicrobial activity. | mdpi.com |
| trans-1,2-diaminocyclohexane + o-hydroxyaldehydes | Schiff Base Ligands | Not specified | Study of proton transfer in the intramolecular hydrogen bond using spectroscopy. | researchgate.net |
Functionalization of Cyclohexane-1,2-Diamine to Generate Novel Chiral Auxiliaries and Organocatalysts
Beyond its use in metal-based catalysis, trans-1,2-diaminocyclohexane is a privileged scaffold for the development of purely organic catalysts and chiral auxiliaries. myuchem.comresearchgate.net Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. The diamine has been successfully used in diastereoselective alkylations of bis-amides with high diastereoselectivity. myuchem.com
A significant area of development has been in bifunctional organocatalysis, where a single molecule contains two distinct catalytic moieties that act in concert. researchgate.netmdpi.com The trans-1,2-diaminocyclohexane framework is ideal for this, allowing for the attachment of, for example, a basic tertiary amine group and a hydrogen-bond donor group like thiourea (B124793) or squaramide. researchgate.netmdpi.com Takemoto's catalyst is a prime example of a thiourea-based bifunctional organocatalyst derived from this diamine. researchgate.net
The synthesis of these organocatalysts involves a multi-step process. For example, bifunctional catalysts containing a 1,2-benzenediamine H-bond donor were prepared in a four-step sequence starting with the nucleophilic aromatic substitution of a 2-fluoronitrobenzene derivative with (1R,2R)-cyclohexane-1,2-diamine. mdpi.com This was followed by selective alkylation, reduction of the nitro group, and final derivatization of the resulting aromatic amine. mdpi.com These catalysts have been tested in reactions like the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com Similarly, primary amine-salicylamides derived from the diamine have been used as organocatalysts for enantioselective conjugate additions. researchgate.net
| Catalyst/Auxiliary Type | Synthesis/Functionalization | Reaction Catalyzed | Selectivity | Ref. |
| Bifunctional Thiourea Catalyst | Derived from (1R,2R)-cyclohexane-1,2-diamine. | Michael addition | Workhorse of noncovalent organocatalysis. | researchgate.net |
| Bifunctional 1,2-Benzenediamine Catalyst | Four-step synthesis from (1R,2R)-cyclohexane-1,2-diamine. | Michael addition of acetylacetone to trans-β-nitrostyrene | Up to 41% ee | mdpi.com |
| Primary Amine-Salicylamide Organocatalyst | Derived from chiral trans-cyclohexane-1,2-diamine. | Conjugate addition of α,α-disubstituted aldehydes to nitroalkenes | Up to 95% ee | researchgate.net |
| Chiral Auxiliary (Bis-amide) | Derived from (1R,2R)-1,2-diaminocyclohexane. | Diastereoselective alkylation with benzyl (B1604629) bromide | Excellent diastereoselectivity | myuchem.com |
Applications in Asymmetric Catalysis Driven by Chiral Cyclohexane 1,2 Diamine Ligands
Enantioselective Conjugate Addition Reactions Catalyzed by Cyclohexane-1,2-Diamine Derived Ligands
The conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction. nih.gov The use of chiral ligands derived from cyclohexane-1,2-diamine allows for highly enantioselective versions of this reaction, producing enantioenriched products that are valuable synthetic intermediates. ua.es
Copper-catalyzed asymmetric conjugate additions are a well-established method for forming chiral carbon-carbon bonds. amanote.com N-Heterocyclic carbenes (NHCs) have emerged as highly effective ligands for these transformations due to their strong σ-donating properties, which create stable and active copper complexes. nih.gov Bis(NHC) ligands based on a chiral trans-1,2-diaminocyclohexane backbone have been designed to further enhance stability and stereocontrol. mdpi.com
In one such system, a bis(NHC) ligand precursor, synthesized from (±)-trans-1,2-diaminocyclohexane and a chiral β-amino alcohol like leucinol, was used in conjunction with a copper(I) source to catalyze the conjugate addition of diethylzinc (B1219324) to enones. mdpi.com The combination of a copper precatalyst, such as [bis(trimethylsilyl)acetylene]-(hexafluoroacetylacetonato)copper(I) (Cu(hfacac)(btmsa)), with the bis(NHC) ligand proved highly effective. mdpi.com For cyclic enones, this catalytic system afforded the desired 1,4-adducts with excellent enantioselectivity. thieme-connect.de
The substrate scope of these copper-bis(NHC) systems includes both cyclic and acyclic enones. For instance, the reaction of 2-cyclohexen-1-one (B156087) with diethylzinc, catalyzed by a system derived from (S)-leucinol, produced (R)-3-ethylcyclohexanone with 97% enantiomeric excess (ee). mdpi.com Conversely, using a ligand derived from (R)-leucinol yielded the (S)-enantiomer with the same high degree of selectivity. mdpi.com For acyclic enones like 3-nonen-2-one, an optically pure trans-1,2-cyclohexanediamine-based bis(NHC) ligand in combination with copper(I) acetate (B1210297) (CuOAc) also provided high enantioselectivity (90% ee). mdpi.com
A key aspect of stereocontrol in these systems is the ability to reverse enantioselectivity. It was discovered that changing the counterion of the copper precatalyst could switch the facial selectivity of the substrate's approach. mdpi.com For the conjugate addition to 3-nonen-2-one, using a Cu(OAc) precatalyst with a specific chiral bis(NHC) ligand yielded the (R)-product. However, switching the precatalyst to copper(II) perchlorate (B79767) (Cu(ClO₄)₂) under otherwise identical conditions resulted in the formation of the (S)-product. mdpi.com This demonstrates that the 1,2-diaminocyclohexane-derived skeleton is critically important for this enantioselectivity switching, as similar ligands lacking this backbone did not exhibit the same behavior. mdpi.com
| Substrate | Ligand | Copper Salt | Product | Yield (%) | ee (%) | Ref |
| 2-Cyclohexen-1-one | (rac; S,S)-L1 | Cu(hfacac)(btmsa) | (R)-3-Ethylcyclohexanone | 90 | 97 | mdpi.com |
| 2-Cyclohexen-1-one | (rac; R,R)-L1 | Cu(hfacac)(btmsa) | (S)-3-Ethylcyclohexanone | 90 | 97 | mdpi.com |
| 3-Nonen-2-one | (R,R; S,S)-L1 | CuOAc | (R)-4-Ethylnonan-2-one | 83 | 90 | mdpi.com |
| 3-Nonen-2-one | (R,R; S,S)-L1 | Cu(ClO₄)₂ | (S)-4-Ethylnonan-2-one | 87 | 75 | mdpi.com |
Asymmetric Henry Reactions Mediated by Cyclohexane-1,2-Diamine Based Chiral Catalysts
The Henry, or nitroaldol, reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound, yielding β-nitro alcohols. acs.orgnih.gov These products are highly valuable as they can be readily converted into other functional groups, such as 1,2-amino alcohols. nih.gov Catalytic asymmetric versions of the Henry reaction have been developed using various metal complexes, with copper being particularly prominent. nih.govrsc.org
Chiral ligands are essential for achieving enantioselectivity, and derivatives of cyclohexane-1,2-diamine have proven effective. For example, C₁-symmetric chiral diamine ligands have been developed for copper-catalyzed asymmetric nitroaldol reactions. rsc.org One approach involved replacing the binaphthyl azepine ring in an existing catalyst with a simpler isoindoline (B1297411) to create a more stable ligand (L11). In the presence of 5 mol% of a Cu(OAc)₂–L11 complex, the reaction between an aldehyde and a nitroalkane proceeded in over 99% yield with 98% ee at room temperature, demonstrating high efficiency and stereoselectivity. rsc.org Another system utilized a C₁-symmetric chiral diamine (L13) derived from cyclohexane-1,2-diamine, which was efficient for the copper-catalyzed reaction between nitroethane or 1-nitropropane (B105015) and 2-nitroethylbenzene, affording products with excellent enantioselectivities. rsc.org
Enantioselective Transfer Hydrogenation Utilizing Cyclohexane-1,2-Diamine Derived Ligands
Enantioselective transfer hydrogenation is a powerful method for the synthesis of chiral alcohols from prochiral ketones, using a hydrogen donor like isopropanol (B130326) instead of high-pressure molecular hydrogen. acgpubs.org Iridium and manganese complexes featuring chiral ligands are often employed for this purpose. nih.govnih.gov
A series of chiral tetradentate ligands based on the (R,R)-1,2-diaminocyclohexane scaffold have been successfully used in manganese(I)-catalyzed asymmetric hydrogenation of various substituted acetophenones. nih.gov These ligands, readily prepared via condensation between (R,R)-1,2-diaminocyclohexane and aldehydes or carboxylic acids, create manganese complexes that exhibit good catalytic activity and enantioselectivity, achieving up to 85% ee. nih.govrsc.org Density Functional Theory (DFT) calculations revealed that the stereochemical outcome is significantly influenced by steric repulsion between the substrate and the ligand framework, which dictates the formation of the major S-type alcohol product. nih.govrsc.org The imine functionality within the ligand structure was found to be critical for effective metal-ligand cooperative catalysis. nih.gov
| Ketone Substrate | Catalyst System | Product | ee (%) | Ref |
| Acetophenone | Mn1-complex with (R,R)-1,2-diaminocyclohexane-derived ligand | (S)-1-Phenylethanol | 85 | nih.govrsc.org |
| Various substituted acetophenones | Mn-complexes with PNNP and SNNS tetradentate ligands | Chiral Alcohols | up to 85 | nih.govrsc.org |
Asymmetric Epoxidation of Alkenes Employing Chiral Manganese-Salen Complexes of Cyclohexane-1,2-Diamine
The development of chiral manganese-salen complexes, particularly those derived from 1,2-diaminocyclohexane, revolutionized the field of asymmetric epoxidation. organic-chemistry.orgacs.org These catalysts, often referred to as Jacobsen catalysts, are highly effective for the enantioselective epoxidation of unfunctionalized olefins using common and inexpensive oxidants like sodium hypochlorite (B82951) (bleach). organic-chemistry.orgacs.org
The catalyst is typically a Mn(III) complex of a salen-type ligand, which is synthesized by condensing a substituted salicylaldehyde (B1680747) with a chiral diamine. wisc.edu Using (R,R)- or (S,S)-1,2-diaminocyclohexane as the chiral backbone provides a C₂-symmetric ligand that creates a well-defined chiral environment around the manganese center. organic-chemistry.org The steric bulk of the substituents on the salicylaldehyde portion of the ligand is crucial for achieving high enantioselectivity, as it helps to direct the approach of the incoming alkene. organic-chemistry.org These catalysts have demonstrated exceptional selectivity, particularly for cis-disubstituted olefins, often providing enantiomeric excesses greater than 90%. organic-chemistry.org The catalyst can also be immobilized on solid supports, such as Mn-exchanged Al-MCM-41, creating a heterogeneous catalyst that can be recovered and reused while maintaining high enantioselectivity. rsc.org
| Alkene Substrate | Catalyst | Oxidant | ee (%) | Ref |
| cis-β-Methylstyrene | Chiral Mn(III)-salen from (R,R)-1,2-diaminocyclohexane | NaOCl | 92 | organic-chemistry.org |
| 2,2-Dimethylchromene | Chiral Mn(III)-salen from (R,R)-1,2-diaminocyclohexane | NaOCl | 97 | organic-chemistry.org |
| (Z)-Stilbene | Homogeneous chiral Mn-salen complex | Iodosyl benzene | 77.5 | rsc.org |
| (Z)-Stilbene | Heterogeneous (immobilized) chiral Mn-salen complex | Iodosyl benzene | 70 | rsc.org |
General Principles of Chirality Transfer and Stereoselectivity in Cyclohexane-1,2-Diamine Catalyzed Transformations
The effectiveness of cyclohexane-1,2-diamine as a chiral scaffold in asymmetric catalysis stems from several key principles of chirality transfer and stereoselectivity.
C₂-Symmetry and Rigid Conformation : The trans-1,2-diaminocyclohexane unit possesses C₂-symmetry, meaning it has a twofold rotational axis that leaves the molecule unchanged. When incorporated into a ligand, this symmetry reduces the number of possible diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivity. Its rigid chair-like conformation locks the substituents in well-defined equatorial positions, creating a predictable and stable chiral environment. organic-chemistry.org
Stereochemical Communication : The proximity of the chiral carbons of the diamine backbone to the metal's active site ensures effective stereochemical communication. wisc.edu The ligand's three-dimensional structure dictates the trajectory of the incoming substrate, forcing it to adopt a specific orientation to minimize steric hindrance. In Jacobsen's epoxidation catalysts, for example, bulky groups on the salen ligand effectively shield three of the four possible approach quadrants of the alkene to the metal-oxo intermediate, favoring a single pathway and thus a single enantiomer of the epoxide. organic-chemistry.org
Electronic and Steric Tuning : The enantioselectivity of a reaction can be fine-tuned by modifying the electronic and steric properties of the ligand. In Mn-salen complexes, electron-donating groups on the ligand have been shown to correlate with higher enantioselectivities. acs.org This is attributed to the position of the transition state along the reaction coordinate. acs.org Similarly, in Cu-bis(NHC) catalyzed conjugate additions, the structure of the ligand and even the counterion of the metal salt can dramatically influence the stereochemical outcome, sometimes allowing for a complete reversal of enantioselectivity. mdpi.com
Axial-to-Central Chirality Transfer : In some systems, the catalytic species may involve transient axial chirality, which is then transferred to create a stereocenter in the product. rsc.org The inherent central chirality of the cyclohexane-1,2-diamine backbone directs the formation of a specific, transient, axially chiral intermediate, which then delivers its stereochemical information to the final product.
These principles collectively enable ligands derived from cyclohexane-1,2-diamine to serve as highly effective "chiral relays," translating the fixed stereochemistry of the diamine backbone into the selective formation of one enantiomer of a product molecule.
Development of Robust and Recyclable Catalytic Systems
The advancement of homogeneous catalysts derived from chiral cyclohexane-1,2-diamine, such as the renowned Jacobsen's catalyst, has been pivotal in asymmetric synthesis. wikipedia.orgwisc.edu However, the practical and economic viability of these systems on an industrial scale is often hampered by the high cost of the ligands and metal precursors, and the difficulty in separating the catalyst from the reaction products. This has spurred significant research into developing robust and recyclable catalytic systems that retain high efficacy over multiple uses. Key strategies include catalyst immobilization on solid supports, utilization of biphasic systems like ionic liquids, and incorporation into polymeric or crystalline frameworks.
A primary challenge in catalyst recycling is maintaining the structural integrity and, consequently, the catalytic activity and enantioselectivity. For instance, the deactivation of manganese-salen catalysts is often linked to the oxidation of the salen ligand, which can be exacerbated by interactions between catalyst molecules. taylorandfrancis.com Immobilizing the catalytic sites can mitigate these bimolecular degradation pathways and prolong the catalyst's operational life. taylorandfrancis.com
Several innovative approaches have been successfully demonstrated to create heterogenized or easily separable catalysts from cyclohexane-1,2-diamine precursors.
Immobilization on Solid Supports
Covalently anchoring manganese(III)-salen complexes, which are derived from chiral 1,2-diaminocyclohexane, onto solid supports like silica (B1680970) (SiO₂) is a common strategy. In one study, Jacobsen-type catalysts were grafted onto silica that was pre-functionalized with 3-aminopropyltriethoxysilane (B1664141) (3-APTES). redalyc.org The resulting heterogeneous catalysts were active in the diastereoselective epoxidation of R-(+)-limonene. redalyc.org Characterization confirmed that the complexes were covalently bonded to the support, which is crucial for preventing leaching. redalyc.org While these immobilized catalysts could be reused, a decrease in selectivity was observed after three cycles, suggesting some degradation of the catalytic species under the reaction conditions. redalyc.org
Biphasic Catalysis with Ionic Liquids
An effective method for catalyst recycling without chemical modification involves the use of ionic liquids. rsc.org Jacobsen's catalyst can be "immobilized" in an air- and moisture-stable ionic liquid, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]). rsc.orgrsc.org The reaction proceeds in this ionic liquid phase, and upon completion, the product can be selectively extracted using a non-polar solvent like hexane. The catalyst remains dissolved in the ionic liquid and can be reused for subsequent reactions. rsc.org This method has been shown to be highly effective, although a slight decrease in both catalytic activity and enantioselectivity can occur over successive runs, likely due to minor catalyst degradation. rsc.org
The table below details the performance of Jacobsen's catalyst in an ionic liquid for the epoxidation of 1,2-dihydronaphthalene (B1214177) over five cycles.
| Recycle Run | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| 1 | 85 | 86 |
| 2 | 84 | 86 |
| 3 | 84 | 85 |
| 4 | 82 | 84 |
| 5 | 80 | 82 |
Data sourced from research on recycling Jacobsen's catalyst using an ionic liquid. rsc.org
Polymer-Bound and Framework-Based Catalysts
Incorporating the catalytic unit into larger structures like polymers or metal-organic frameworks (MOFs) offers another robust path to recyclability. taylorandfrancis.comresearchgate.net Synthesizing polymer-bound chiral Mn-salen complexes creates a heterogeneous catalyst that can be easily filtered from the reaction mixture. researchgate.net Studies have shown that introducing a spacer group between the polymer chain and the metal center can significantly improve enantioselectivity. researchgate.net
Similarly, constructing coordination polymers or MOFs with Mn-salen units as building blocks results in highly stable, crystalline catalysts. taylorandfrancis.comnih.gov These materials have been used for the epoxidation of alkenes, such as trans-stilbene. nih.gov Hot filtration tests have confirmed that the catalysis is predominantly heterogeneous, and the catalysts can be reused without a significant drop in activity. nih.gov For example, a nickel-based coordination polymer using a salen-type ligand derived from 1,2-cyclohexanediamine (B1199290) was reused for two cycles in styrene (B11656) oxidation with no observed loss in activity. taylorandfrancis.com
The following table summarizes the performance of a supported salen manganese complex in the epoxidation of octylene over two cycles, demonstrating excellent recyclability.
| Recycle Run | Product Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| 1 | 95 | 60 |
| 2 | 95 | 61 |
Data from a patent on a supported salen manganese complex catalyst. google.com
These examples highlight the significant progress in transforming homogeneous catalysts based on cyclohexane-1,2-diamine into more sustainable, robust, and recyclable systems, paving the way for their broader application in industrial chemical processes.
Supramolecular Chemistry and Chiral Recognition of Cyclohexane 1,2 Diamine Derivatives
Design and Synthesis of Chiral Solvating Agents (CSA) Based on Cyclohexane-1,2-Diamine Scaffolds
The efficacy of a chiral solvating agent (CSA) hinges on its structural design, which must allow for distinct interactions with the two enantiomers of a chiral substrate, leading to the formation of diastereomeric complexes with different stabilities or spectroscopic properties. The enantiomerically pure trans-1,2-diaminocyclohexane scaffold is an excellent foundation for CSAs due to its conformational rigidity and the stereochemically well-defined positioning of its two amino groups. wikipedia.orgeurekaselect.com
The synthesis of these CSAs begins with the resolution of racemic trans-1,2-diaminocyclohexane, a mixture of (1R,2R) and (1S,2S) enantiomers. A common and effective method for this resolution is fractional crystallization of diastereomeric salts formed with a chiral acid. L-(+)-Tartaric acid is frequently employed for this purpose. wikipedia.orgwisc.edu The reaction of racemic trans-DACH with L-(+)-tartaric acid in an aqueous medium leads to the formation of two diastereomeric tartrate salts. The (1R,2R)-diaminocyclohexane-L-tartrate salt is significantly less soluble in water and can be selectively crystallized, allowing for the isolation of the (1R,2R)-DACH enantiomer in high optical purity. wisc.edu Similarly, other chiral resolving agents like xylaric acid have been successfully used. researchgate.net
Once the optically pure DACH is obtained, it serves as a versatile platform for synthesizing a wide array of CSAs. A prominent strategy involves the condensation of the diamine with aldehydes or other electrophilic reagents to create more complex structures, such as Schiff bases or amides. For instance, the reaction of (R,R)-1,2-diaminocyclohexane with two equivalents of 3,5-di-tert-butylsalicylaldehyde yields (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, a well-known ligand in asymmetric catalysis (Jacobsen's ligand) that also demonstrates principles of chiral recognition. wisc.edu
Another sophisticated design involves incorporating the DACH unit into macrocyclic structures. For example, cyclohexane-1,2-diamine-based bisbinaphthyl macrocycles have been synthesized and shown to act as highly sensitive and enantioselective fluorescent sensors for chiral carboxylic acids. acs.org These macrocycles create a pre-organized cavity that enhances the binding and discrimination of guest molecules.
The synthesis of various trans-1,2-diaminocyclohexane derivatives can be achieved through methods such as the opening of cyclohexene (B86901) oxide with secondary amines, followed by the in-situ formation and opening of the corresponding aziridinium (B1262131) ions. arkat-usa.org This allows for the introduction of diverse substituents on the nitrogen atoms, tuning the steric and electronic properties of the resulting CSA for optimal interaction with specific substrates.
Table 1: Examples of Synthesized Cyclohexane-1,2-Diamine Based Chiral Scaffolds
| Precursor | Reagent(s) | Resulting Scaffold/Ligand | Application |
| (±)-trans-1,2-Diaminocyclohexane | L-(+)-Tartaric Acid | (1R,2R)-1,2-Diaminocyclohexane L-tartrate salt | Chiral Resolution |
| (R,R)-1,2-Diaminocyclohexane | 3,5-di-tert-butylsalicylaldehyde | (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine | Asymmetric Catalysis, Chiral Recognition |
| (S)-Cyclohexane-1,2-diamine | Bis(2-formylphenyl) ether of 1,1'-bi-2-naphthol | Bisbinaphthyl macrocycle | Enantioselective Fluorescent Recognition |
| trans-(±)-2-(1-pyrrolidinyl)cyclohexanol | Methanesulfonyl chloride, Ammonia | trans-(±)-N-Pyrrolidinyl-cyclohexane-1,2-diamine | Synthesis of Diamine Derivatives |
Non-Covalent Interactions in Diastereomeric Complex Formation for Chiral Recognition
The ability of a DACH-based host to recognize a chiral guest molecule is fundamentally governed by a network of non-covalent interactions. When an enantiomer of the host interacts with the two enantiomers of the guest, it forms two diastereomeric complexes. The difference in the stability of these two complexes, arising from variations in their interaction energies, is the basis for chiral discrimination. Key interactions include hydrogen bonding, ionic interactions (salt bridges), and steric repulsion. nih.gov
In the context of the compound "acetic acid;cyclohexane-1,2-diamine," the interaction between the basic diamine and the acidic carboxylic acid is central. The formation of a diastereomeric complex involves multiple points of contact that collectively create a chiral recognition event.
A primary and powerful interaction between a diamine like a DACH derivative and a carboxylic acid is the acid-base reaction involving proton transfer. dergipark.org.tr The carboxylic acid group (-COOH) of the guest can donate a proton to one or both of the basic amino groups (-NH2) of the DACH host. This transfer results in the formation of a carboxylate anion (-COO⁻) and an ammonium (B1175870) cation (-NH₃⁺), leading to a strong electrostatic attraction, or salt bridge. rsc.org
Understanding the stoichiometry of the host-guest complex—the ratio in which the host and guest molecules combine—is essential for characterizing the binding event. mdpi.comresearchgate.net Several techniques can be used to determine this stoichiometry, with Job's method, also known as the method of continuous variations, being a widely used spectrophotometric technique. latech.educentral.eduyoutube.com
Job's method is applicable when a single, predominant complex is formed in solution. latech.eduyoutube.com The experiment involves preparing a series of solutions where the mole fractions of the host (e.g., the DACH derivative) and the guest (e.g., acetic acid or another chiral acid) are varied, while keeping the total molar concentration of the two species constant. central.eduyoutube.com A physical property that changes upon complexation, such as UV-Vis absorbance at a specific wavelength, is then measured for each solution.
A "Job's plot" is generated by plotting the change in absorbance (corrected for the absorbance of the individual species) against the mole fraction of one of the components. central.edu The plot will exhibit a maximum (or minimum) at the mole fraction that corresponds to the stoichiometry of the complex formed. youtube.com For example, a maximum at a mole fraction of 0.5 for the guest indicates a 1:1 host-guest complex. A maximum at 0.66 would suggest a 1:2 host-guest complex (or 2:1 depending on which component is plotted). youtube.com This method provides clear, graphical evidence of the binding ratio in the diastereomeric complexes.
Table 2: Hypothetical Job's Plot Data for a Host-Guest System This table illustrates the principle of Job's method for a 1:1 complex formation.
| Mole Fraction of Guest (X_guest) | Mole Fraction of Host (X_host) | Absorbance (A) | Corrected Absorbance (Y) |
| 0.0 | 1.0 | 0.100 | 0.000 |
| 0.2 | 0.8 | 0.350 | 0.250 |
| 0.4 | 0.6 | 0.580 | 0.480 |
| 0.5 | 0.5 | 0.650 | 0.550 |
| 0.6 | 0.4 | 0.570 | 0.470 |
| 0.8 | 0.2 | 0.330 | 0.230 |
| 1.0 | 0.0 | 0.050 | -0.050 |
Application of Cyclohexane-1,2-Diamine Derivatives in Enantiomeric Purity Determination of Chiral Substrates
The ability of DACH-based CSAs to form diastereomeric complexes with distinct properties is directly applied to the determination of the enantiomeric purity or enantiomeric excess (ee) of chiral substrates. acs.org When a CSA interacts with a non-racemic mixture of a chiral analyte, it forms two diastereomeric complexes in a ratio that reflects the enantiomeric composition of the analyte. These diastereomers have different physical properties, which can be detected and quantified.
One powerful technique for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy. In the presence of a chiral solvating agent, the NMR signals of the enantiomers of the substrate, which are identical in a non-chiral environment, become distinct. The protons (or other NMR-active nuclei) in the two diastereomeric complexes experience slightly different chemical environments, leading to separate peaks in the NMR spectrum. The ratio of the integration of these separated peaks directly corresponds to the ratio of the enantiomers in the sample, allowing for a precise calculation of the enantiomeric excess.
Fluorescence spectroscopy is another highly sensitive method. As mentioned, macrocyclic CSAs based on the DACH scaffold have been designed to exhibit an enantioselective fluorescent response. acs.org For instance, the fluorescence intensity of a bisbinaphthyl macrocycle containing (S)-cyclohexane-1,2-diamine was enhanced over 41-fold in the presence of (R)-mandelic acid, while the (S)-enantiomer caused almost no change. acs.org This dramatic difference in fluorescence provides a clear signal for both identifying the enantiomer and quantifying its concentration.
Furthermore, derivatives of cyclohexane-1,2-diamine are used to create chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC). acs.org In this technique, the chiral recognition takes place as the analyte flows through a column packed with the CSP. The two enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times. This separation allows for the quantification of each enantiomer and the determination of the sample's optical purity. acs.org
Advanced Spectroscopic and Crystallographic Characterization of Cyclohexane 1,2 Diamine and Its Acetate Forms
High-Resolution NMR Spectroscopy for Stereochemical Assignment and Chiral Recognition Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. In the context of cyclohexane-1,2-diamine and its acetate (B1210297) salts, NMR provides critical insights into stereochemical relationships and chiral recognition phenomena.
Anisochrony Phenomena in Diastereomeric Salts and Complexes
When a chiral molecule like trans-1,2-diaminocyclohexane forms a salt with a chiral acid, such as acetic acid (in a chiral environment), the resulting diastereomers exhibit different NMR spectra. This phenomenon, known as anisochrony, arises from the distinct magnetic environments of the nuclei in each diastereomer. The chemical shift differences (Δδ) between corresponding protons in the diastereomeric pair can be observed and quantified. nih.gov For instance, the formation of diastereomeric salts of trans-cyclohexane-1,2-diamine with a chiral acid leads to separable signals for the protons adjacent to the amino groups, allowing for the determination of enantiomeric composition. acs.org The magnitude of the chemical shift non-equivalence is influenced by the nature of the chiral auxiliary, the solvent, and the temperature.
The chair conformation of the cyclohexane (B81311) ring is the most stable, and substituents can occupy either axial or equatorial positions. masterorganicchemistry.comyoutube.com In cis- and trans-1,2-disubstituted cyclohexanes, the spatial relationship between the substituents significantly impacts the conformational equilibrium. youtube.com For cis-1,2-dimethylcyclohexane, both chair conformers are equally stable as one methyl group is axial and the other is equatorial in each conformer. youtube.com However, for trans-1,2-disubstituted cyclohexanes, the conformer with both substituents in the equatorial position is strongly favored to minimize steric strain. youtube.com This conformational preference directly influences the observed NMR spectra.
Use of Shift Reagents for Enhanced Enantiomeric Discrimination
Chiral shift reagents are employed to amplify the chemical shift differences between enantiomers, facilitating their discrimination by NMR. These reagents, typically lanthanide complexes, form transient diastereomeric complexes with the analyte. New chiral derivatizing reagents derived from trans-1,2-diaminocyclohexane have been developed that induce significant shift differences in the 1H NMR signals of enantiomeric alpha-amino acids. nih.gov Similarly, chiral macrocyclic compounds based on the 1,2-diaminocyclohexane framework have proven to be effective chiral solvating agents for carboxylic acids, leading to notable splitting of NMR signals for the enantiomers. ias.ac.in This enhanced separation of signals allows for more accurate determination of enantiomeric excess. ias.ac.in
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure Elucidation of Cyclohexane-1,2-Diamine Derivatives and Salts
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.com This method provides definitive information on bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration.
The crystal structures of various salts and derivatives of cyclohexane-1,2-diamine have been determined, revealing key structural features. For example, the crystal structure of trans-cyclohexane-1,2-diammonium chromate(VI) shows the cyclohexane ring in a stable chair conformation. nih.gov In the solid state, the cations and anions are organized in layers, held together by hydrogen bonding. nih.gov The assignment of the absolute configuration of intermediates in the synthesis of cis-1,2-diaminocyclohexane (B74578) derivatives has been achieved through single-crystal X-ray crystallography. researchgate.net The detailed structural information obtained from these studies is invaluable for understanding the intermolecular interactions that govern the packing of these molecules in the solid state.
Circular Dichroism Spectroscopy for Conformational and Electronic Transition Analysis in Chiral Oligoimines
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov This technique is particularly sensitive to the conformational and electronic properties of chiral compounds. wiley.com
Chiral oligoimines, synthesized from the condensation of cyclohexane-1,2-diamine with appropriate aldehydes, exhibit characteristic CD spectra. The shape and intensity of the CD signals provide information about the helicity of the oligoimine backbone and the electronic transitions within the molecule. nih.gov For instance, the interaction of cyclohexane-1,2-diamine-based bisbinaphthyl macrocycles with chiral acids leads to significant changes in their fluorescence and CD spectra, indicating a high degree of enantioselective recognition. nih.gov Analysis of the CD spectra, often in conjunction with computational modeling, allows for a detailed understanding of the conformational preferences and the nature of the chromophores in these complex chiral systems. nih.gov
Advanced Chromatographic Techniques (e.g., Chiral HPLC) for Enantiopurity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. nih.gov For chiral compounds, specialized chiral stationary phases (CSPs) are used to resolve enantiomers.
The enantiopurity of trans-cyclohexane-1,2-diamine can be accurately determined using chiral HPLC. acs.orgacs.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The enantiomer that forms the more stable complex will have a longer retention time, allowing for their separation and quantification. nih.gov This technique is widely used in asymmetric synthesis to determine the enantiomeric excess of chiral products. acs.org The resolution of racemic mixtures of cyclohexane-1,2-diamine has been successfully achieved using these methods. researchgate.net
Elemental Analysis for Compound Confirmation
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample. This information is crucial for confirming the empirical formula of a newly synthesized compound.
For cyclohexane-1,2-diamine acetate, elemental analysis would be used to verify the expected ratios of carbon, hydrogen, nitrogen, and oxygen. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula (C8H18N2O2). A close agreement between the found and calculated values provides strong evidence for the identity and purity of the compound. ias.ac.inresearchgate.net
Broader Academic Implications and Future Research Directions
Expanding the Scope of Cyclohexane-1,2-Diamine Applications in Novel Organic Synthesis and Materials Science
Cyclohexane-1,2-diamine (CHDA) is a versatile building block in organic synthesis, primarily due to its stereoisomeric forms (cis and trans) and the chirality of the trans-isomer. wikipedia.org Its applications are continually expanding beyond its traditional use as a ligand in asymmetric catalysis.
In Organic Synthesis:
The diamine moiety of CHDA serves as a valuable scaffold for creating complex molecular architectures. Researchers are exploring its use in the synthesis of:
Chiral Auxiliaries and Resolving Agents: The enantiomers of trans-1,2-diaminocyclohexane are instrumental in the resolution of racemic mixtures of chiral acids. wikipedia.org
Novel Ligands: CHDA is a precursor to a wide array of chiral ligands for asymmetric catalysis. For instance, it is a key component in the synthesis of Jacobsen's catalyst, renowned for its efficacy in the enantioselective epoxidation of alkenes. wisc.edu
Biologically Active Molecules: The CHDA framework is present in various compounds with potential pharmacological applications, including antimicrobial and analgesic agents. nih.govresearchgate.net For example, it forms the core of certain potential antimicrobial drugs and has been incorporated into molecules with analgesic properties. nih.govresearchgate.net
In Materials Science:
The unique structural features of CHDA also lend themselves to the development of advanced materials:
Polymers and Coatings: CHDA is utilized as an epoxy curing agent, enhancing the properties of coatings, adhesives, sealants, and elastomers. wikipedia.org Its reaction with diethyl maleate (B1232345) produces polyaspartic compounds used in various applications. wikipedia.org
Functional Materials: Recent research has demonstrated the potential of (1S,2S)-cyclohexane-1,2-diamine derivatives in creating organosilane fibers with potent antibacterial properties against pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.comnih.gov These materials show promise for applications in wound healing. mdpi.comnih.gov
Metal-Organic Frameworks (MOFs): The ability of CHDA to chelate metal ions makes it a candidate for the synthesis of novel MOFs with potential applications in gas storage, separation, and catalysis.
Sustainable and Green Chemistry Approaches in the Synthesis and Resolution of Cyclohexane-1,2-Diamine
The principles of green chemistry are increasingly influencing the synthesis and handling of chemical compounds, and CHDA is no exception.
Sustainable Synthesis:
The industrial production of CHDA typically involves the hydrogenation of o-phenylenediamine. wikipedia.org Future research is likely to focus on developing more sustainable synthetic routes, potentially utilizing bio-based feedstocks or employing more energy-efficient catalytic systems.
Green Resolution Methods:
The separation of the enantiomers of trans-1,2-diaminocyclohexane is crucial for its application in asymmetric synthesis. Traditional resolution methods often involve the use of chiral resolving agents, which can be expensive and generate significant waste. Greener alternatives are being actively explored:
Enzymatic Resolution: Chemoenzymatic methods, such as the use of lipase (B570770) B from Candida antarctica, have been successfully employed for the kinetic resolution of trans-N,N-cyclohexane-1,2-diamine derivatives. nih.gov This approach offers high enantioselectivity under mild reaction conditions. nih.gov
Preferential Crystallization: Developing methods for the direct crystallization of one enantiomer from a racemic mixture would be a highly efficient and sustainable resolution strategy.
Development of Multifunctional Chiral Ligands and Catalysts based on Cyclohexane-1,2-Diamine
The C2 symmetry and rigid cyclohexane (B81311) backbone of trans-1,2-diaminocyclohexane make it an exceptional scaffold for the design of chiral ligands and catalysts.
Multifunctional Ligands:
Researchers are designing and synthesizing novel tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane for use in asymmetric hydrogenation reactions. rsc.orgnih.gov These ligands, when complexed with metals like manganese, have shown good activity and enantioselectivity in the conversion of ketones to chiral alcohols. rsc.orgnih.gov The development of ligands that can coordinate to multiple metal centers or possess additional functional groups for cooperative catalysis is a promising area of research.
Advanced Catalysts:
The performance of catalysts based on CHDA ligands is a subject of ongoing investigation. For example, studies on nickel-salen complexes have revealed that while trans-cyclohexane-1,2-diamine is a common component of chiral salen catalysts, it can be a surprisingly weak director of absolute helicity. nih.govacs.org Understanding these subtle stereochemical influences is critical for the rational design of more effective catalysts. Future work will likely focus on:
Tuning Ligand Architecture: Systematically modifying the substituents on the diamine and the salen backbone to optimize catalytic activity and selectivity.
Exploring Different Metal Centers: Investigating a wider range of transition metals to access new catalytic reactivities.
Heterogenization of Catalysts: Immobilizing CHDA-based catalysts on solid supports to facilitate catalyst recovery and recycling, aligning with green chemistry principles.
Integration of Acetic Acid in Novel Synthetic or Analytical Applications Involving Cyclohexane-1,2-Diamine
While often viewed as a simple counter-ion or a component of a buffer system, acetic acid can play a more integrated role in processes involving CHDA.
In Synthesis and Resolution:
Acetic acid is utilized in the resolution of racemic 1,2-diaminocyclohexane. In the presence of a chiral resolving agent like L-(+)-tartaric acid, the addition of glacial acetic acid can facilitate the precipitation of the diastereomeric salt of the desired enantiomer. wisc.edu This highlights the role of acetic acid in manipulating the solubility properties of the system to achieve efficient separation.
In Analytical Chemistry:
In analytical applications, the formation of the "acetic acid;cyclohexane-1,2-diamine" adduct can be relevant. For instance, in chromatographic techniques, the presence of acetic acid in the mobile phase can influence the retention behavior and peak shape of CHDA by forming ion pairs. Furthermore, derivatives of CHDA, such as trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA), are used as chelating agents in complexometric titrations. cdhfinechemical.com
Future research could explore the use of the "this compound" salt itself as a catalyst or a precursor in solid-state reactions. The controlled thermal decomposition of this salt could also be a pathway to generate specific isomers or derivatives of CHDA.
Q & A
Basic: What are effective methods for synthesizing Schiff base ligands from cyclohexane-1,2-diamine?
Answer:
Schiff bases are synthesized via condensation of cyclohexane-1,2-diamine with aldehydes. For example:
- Procedure: React benzaldehyde (0.4 mmol) with cyclohexane-1,2-diamine (0.2 mmol) in diethyl ether (30 mL) at room temperature for 72 hours. Filter the brown precipitate and recrystallize in ethanol (yield: 90%, mp: 103°C) .
- Optimization: Substituents on the aldehyde (e.g., nitro groups at ortho/meta/para positions) influence crystallinity and biological activity. Use TLC (hexane/acetone 50:50) to monitor reaction progress .
Basic: How are gas-phase acidities of acetic acid derivatives experimentally determined?
Answer:
Proton transfer equilibria measurements are used:
-
Method: Employ mass spectrometry to study proton transfer between carboxylic acids and reference bases. For example, acetic acid derivatives exhibit gas-phase acidities of ~340–350 kcal/mol, influenced by alkyl substituents .
-
Key Data:
Compound Gas-Phase Acidity (kcal/mol) Acetic acid 347.1 Cyclohexaneacetic acid 341.5 (estimated) Data from Caldwell et al. (1989) .
Advanced: How does the stereochemistry of cyclohexane-1,2-diamine impact enantioselectivity in Michael additions?
Answer:
The (1S,2S)- and (1R,2R)-cyclohexane-1,2-diamine enantiomers induce high enantioselectivity (up to 92% ee) in aldehyde-to-maleimide Michael additions, unlike diphenylethane-diamine (<50% ee). Key factors:
- Catalytic System: Hexanedioic acid as an additive in aqueous solvents enhances proton transfer and stabilizes transition states .
- Theoretical Insights: DFT calculations reveal that the chair conformation of cyclohexane-1,2-diamine aligns substrates for optimal stereocontrol .
Advanced: Why does only one cyclohexane-1,2-diamine unit participate in Henry reaction catalysis?
Answer:
In Cu(II)-catalyzed Henry reactions, steric constraints limit coordination. Studies show:
- Mechanism: One diamine unit binds Cu(II), while the second remains uncoordinated but stabilizes the transition state via hydrogen bonding .
- Optimization: Use enantiopure trans-cyclohexane-1,2-diamine ligands for >80% ee in nitroaldol products .
Basic: What recrystallization conditions optimize purity of cyclohexane-1,2-diamine Schiff bases?
Answer:
- Solvent Choice: Ethanol is ideal for N,N'-bis(phenylmethylene) derivatives (Rf: 0.81 in hexane/acetone).
- Yield Enhancement: Slow evaporation at 4°C improves crystal formation. For nitro-substituted derivatives, use acetone/water mixtures .
Advanced: How do computational studies explain stereoinduction in cyclohexane-1,2-diamine catalysis?
Answer:
- Transition State Modeling: DFT calculations show that (1S,2S)-cyclohexane-1,2-diamine stabilizes the Re-face attack of aldehydes on maleimides via hydrogen-bond networks.
- Key Interaction: The NH groups of the diamine coordinate with the carbonyl oxygen, enforcing a staggered conformation that dictates enantioselectivity .
Basic: How is solubility of cyclohexane-acetic acid derivatives measured under high pressure?
Answer:
- Method: Use a high-pressure cell with 1-octanol as solvent. Measure solubility at 25–900 MPa via UV-Vis spectroscopy.
- Example: Cyclohexaneacetic acid solubility increases linearly with pressure (0.1–900 MPa), critical for designing reactions in compressed media .
Advanced: What strategies improve enantioselectivity in cyclohexane-1,2-diamine-based catalysts?
Answer:
- Additives: Hexanedioic acid enhances proton shuttle efficiency, critical for aldehyde activation .
- Solvent Engineering: Aqueous solvents improve transition-state stabilization (e.g., 92% ee in water vs. 75% in THF) .
- Chirality Matching: Pair (1R,2R)-diamine with L-proline additives for synergistic effects .
Basic: What spectroscopic techniques characterize metal complexes of cyclohexane-1,2-diamine Schiff bases?
Answer:
- UV-Vis: Detect d-d transitions in Ni(II) complexes (λmax: 450–500 nm).
- FT-IR: Confirm imine bond formation (C=N stretch: 1600–1650 cm⁻¹) .
- NMR: Use ¹³C NMR to assess coordination-induced shifts in ligand carbons .
Advanced: How do substituents on Schiff bases affect antimicrobial activity?
Answer:
- Nitro Groups: Para-nitro derivatives show higher antifungal activity (MIC: 12.5 µg/mL) due to enhanced membrane penetration.
- Structure-Activity: Electron-withdrawing groups increase bioactivity, while bulky substituents reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
